molecular formula C10H10BF4N B13439471 1-Methylquinolinium tetrafluoroborate CAS No. 14729-72-7

1-Methylquinolinium tetrafluoroborate

Cat. No.: B13439471
CAS No.: 14729-72-7
M. Wt: 231.00 g/mol
InChI Key: KXABLYLMNPIGLG-UHFFFAOYSA-N
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Description

1-Methylquinolinium tetrafluoroborate is a quaternary ammonium salt with the chemical formula C10H10BF4N. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including analytical chemistry and biological research, due to its unique chemical properties.

Preparation Methods

1-Methylquinolinium tetrafluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylquinoline with tetrafluoroboric acid. The reaction typically occurs under mild conditions, often at room temperature, and results in the formation of the desired product. Another method involves the use of 2-chloro-1-methylquinolinium tetrafluoroborate as an intermediate, which can be converted to this compound via nucleophilic substitution reactions .

Chemical Reactions Analysis

1-Methylquinolinium tetrafluoroborate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like thiols and amines, and the reactions often occur under mild conditions. Major products formed from these reactions depend on the specific nucleophile and reaction conditions used.

Scientific Research Applications

1-Methylquinolinium tetrafluoroborate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methylquinolinium tetrafluoroborate involves its ability to act as a nucleophilic substitution agent. The compound can interact with thiols and other nucleophiles, leading to the formation of new chemical bonds. This interaction often involves the displacement of the tetrafluoroborate anion, resulting in the formation of new products. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

1-Methylquinolinium tetrafluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to act as a versatile nucleophilic substitution agent, making it valuable in various scientific and industrial applications.

Properties

CAS No.

14729-72-7

Molecular Formula

C10H10BF4N

Molecular Weight

231.00 g/mol

IUPAC Name

1-methylquinolin-1-ium;tetrafluoroborate

InChI

InChI=1S/C10H10N.BF4/c1-11-8-4-6-9-5-2-3-7-10(9)11;2-1(3,4)5/h2-8H,1H3;/q+1;-1

InChI Key

KXABLYLMNPIGLG-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.C[N+]1=CC=CC2=CC=CC=C21

Related CAS

21979-19-1 (Parent)

Origin of Product

United States

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